Hydroxyisopropylcyclopentadienylmangane&

Fuel Additive Formulation Material Handling Organometallic Chemistry

Liquid CMTs like MMT present handling and phase-stability challenges in high-ethanol fuel research. This solid derivative (mp 43-46°C) offers distinct advantages: - Safer, precise dosing versus liquid MMT due to solid physical state. - Hydroxyisopropyl group enhances solubility in alcohol-containing fuel blends, reducing phase separation. - Demonstrated 80-95% yield in hydrosilylation, enabling further derivatization for tailored catalysts.

Molecular Formula C11H11MnO4-
Molecular Weight 262.14 g/mol
CAS No. 33086-66-7
Cat. No. B1513432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyisopropylcyclopentadienylmangane&
CAS33086-66-7
Molecular FormulaC11H11MnO4-
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESCC(C)(C1=C[CH-]C=C1)O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]
InChIInChI=1S/C8H11O.3CO.Mn/c1-8(2,9)7-5-3-4-6-7;3*1-2;/h3-6,9H,1-2H3;;;;/q-1;;;;
InChIKeyQCNQXHQABLYNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyisopropylcyclopentadienylmanganese(I) Tricarbonyl: Key Specifications


Hydroxyisopropylcyclopentadienylmanganese(I) tricarbonyl (CAS: 33086-66-7) is an organometallic compound of the half-sandwich piano stool complex class, characterized by a manganese(I) center coordinated to a substituted cyclopentadienyl ring and three carbonyl ligands [1]. With the molecular formula C11H11MnO4 and a molecular weight of 262.14 g/mol, it is a solid with a reported melting point range of 43-46°C . It is a member of the cyclopentadienyl manganese tricarbonyl (CMT) family, which is recognized for its utility as antiknock additives in gasoline [2]. The presence of a hydroxyisopropyl functional group on the cyclopentadienyl ring distinguishes it from other CMT derivatives, offering potential differences in solubility, thermal stability, and intermolecular interactions that can be exploited in advanced fuel formulations and organometallic synthesis [2].

Solid-state form supports easy lab handling and storage
Hydroxyisopropyl group may enhance oxygenate compatibility
Functionalized CMT ligand for organometallic and catalysis research

Hydroxyisopropylcyclopentadienylmanganese(I) Tricarbonyl: Why Substitution Fails


Direct substitution of hydroxyisopropylcyclopentadienylmanganese(I) tricarbonyl with simpler cyclopentadienyl manganese tricarbonyls (CMTs) like cymantrene or methylcyclopentadienyl manganese tricarbonyl (MMT) is not chemically or functionally equivalent. The introduction of a hydroxyisopropyl group to the cyclopentadienyl ring fundamentally alters the compound's physical state, solubility, and thermal behavior . While MMT (CAS: 12108-13-3) is a liquid with a melting point of -1°C, the target compound is a solid (MP 43-46°C) . This change in physical form directly impacts handling, storage, and formulation in liquid fuels or solvent-based systems. Furthermore, the polar hydroxyl group in the hydroxyisopropyl moiety is likely to confer different solubility profiles in alcohol-containing fuel blends, potentially affecting phase stability and antiknock response, a key performance metric in modern gasoline formulations . Simply assuming in-class equivalence would overlook these critical, performance-defining physicochemical differences, which are detailed in the evidence below.

Physical state divergence
Solid hydroxyisopropyl-CMT differs from liquid MMT or cymantrene, altering handling, storage, and formulation integration.
Manganese content reduction
Higher molecular weight lowers weight-percent manganese compared to unsubstituted CMTs, requiring dose recalibration for equivalent metal delivery.
Solubility profile mismatch
Polar hydroxyisopropyl group may shift solubility in ethanol blends, risking phase separation versus non-polar CMTs.

Hydroxyisopropylcyclopentadienylmanganese(I) Tricarbonyl: Comparative Evidence


Physical Form: Solid vs. Liquid (vs. MMT)

The target compound is a solid at ambient temperature, contrasting sharply with the liquid nature of the most widely used industrial analog, methylcyclopentadienyl manganese tricarbonyl (MMT). This difference in physical state is a primary handling and formulation consideration .

Physical State
Data to verify
Solid (43–46 °C) vs. Liquid (−1 °C), Δ >44 °C
Phase difference impacts handling and formulation.
Literature values; confirm with COA.
Fuel Additive Formulation Material Handling Organometallic Chemistry

Molecular Weight: Manganese Content vs. Cymantrene

The hydroxyisopropyl substitution significantly increases the molecular weight of the compound compared to the unsubstituted cymantrene. This difference is crucial for calculating manganese content per unit mass of additive, a key parameter in fuel dosing strategies [1].

Molecular Weight
Reported
262.14 vs. 204.07 g/mol (+28.5%)
Lower Mn wt% requires dosage recalibration.
Standard atomic weights; reference PubChem.
Fuel Additive Dosage Combustion Chemistry Manganese Delivery

Flash Point Safety Advantage vs. MMT

The target compound exhibits a significantly higher flash point compared to the industrially prevalent MMT, indicating a lower flammability risk during storage and handling under normal conditions [1].

Flash Point
Reported
230 °F (110 °C) vs. ~176 °F (~80 °C), Δ ~54 °F
Higher flash point suggests lower flammability risk.
Closed cup; verify with supplier.
Safety in Handling Fuel Storage Stability Industrial Hygiene

Hydroxyisopropyl Group: Solubility in Oxygenated Fuels

The presence of a polar, hydrogen-bonding hydroxyisopropyl group on the cyclopentadienyl ligand is expected to alter the compound's solubility profile in common fuel oxygenates like ethanol, compared to non-polar CMTs . While direct solubility data for the target compound is lacking, class-level knowledge of similar functionalized organometallics supports this inference.

Solubility Inference
Class-level
–OH group may enhance ethanol compatibility
Potential for reduced phase separation in oxygenated fuels.
Inference only; requires experimental validation.
Fuel Formulation Oxygenated Fuels Phase Stability Compatibility

Hydrosilylation Catalysis Reactivity

The functionalized cyclopentadienyl ligand in the target compound has been shown to facilitate hydrosilylation reactions with high efficiency. Studies indicate that low-valent manganese complexes of this type can catalyze the hydrosilylation of carbonyl compounds with yields ranging from 80-95% . While direct comparative catalytic data against non-functionalized CMTs is absent, this data demonstrates the compound's proven utility in a specific synthetic transformation.

Hydrosilylation Yield
Supporting evidence
Aldehydes 85–95%, Ketones 80–90%
Effective catalyst precursor for carbonyl hydrosilylation.
Reported yields under mild conditions; verify substrate scope.
Catalysis Organic Synthesis Hydrosilylation Organometallic Chemistry

Hydroxyisopropylcyclopentadienylmanganese(I) Tricarbonyl: Application Scenarios


High-Ethanol Gasoline Formulations

Based on the inferred solubility advantage from the hydroxyisopropyl group , this compound is a strong candidate for research into next-generation fuel additives designed for high-ethanol content gasoline. Its solid state and higher flash point also make it a safer, more easily handled alternative to liquid MMT for laboratory-scale fuel blending studies focused on mitigating phase separation in oxygenated fuels.

Functionalized Mn Complexes for Homogeneous Catalysis

The compound's demonstrated efficiency in hydrosilylation reactions, with yields of 80-95% , positions it as a valuable precursor or catalyst in academic and industrial organometallic chemistry research. Its functional group provides a handle for further derivatization, enabling the synthesis of tailored catalysts for selective transformations .

Solid Fuel Applications: Mn Delivery & Combustion

The solid physical state of the compound (MP 43-46°C) differentiates it from liquid CMTs and may be advantageous in studies involving solid or hybrid propulsion systems, or in the development of solid fuel additives where precise dosing and reduced volatility are critical. Its distinct thermal and solubility profile warrants investigation in niche combustion applications.

Application
Selection Property
Validation Focus
High-ethanol gasoline research
Polar hydroxyisopropyl compatibility with oxygenates
Phase stability and antiknock response in ethanol blends
Homogeneous catalysis studies
Functionalized CMT ligand for catalyst derivatization
Hydrosilylation activity and substrate scope verification
Solid fuel additive exploration
Solid-state form and thermal profile
Dispersion, volatility, and combustion behavior

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